Ostarine

Catalog No.
S548661
CAS No.
841205-47-8
M.F
C19H14F3N3O3
M. Wt
389.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ostarine

CAS Number

841205-47-8

Product Name

Ostarine

IUPAC Name

(2S)-3-(4-cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide

Molecular Formula

C19H14F3N3O3

Molecular Weight

389.3 g/mol

InChI

InChI=1S/C19H14F3N3O3/c1-18(27,11-28-15-6-2-12(9-23)3-7-15)17(26)25-14-5-4-13(10-24)16(8-14)19(20,21)22/h2-8,27H,11H2,1H3,(H,25,26)/t18-/m0/s1

InChI Key

JNGVJMBLXIUVRD-SFHVURJKSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

(2S)-3-(4-cyanophenoxy)-N-(4-cyano-3-(trifluoromethyl)phenyl)-2-hydroxy-2-methylpropanamide, enobosarm, GTx 024, GTx-024, MK 2866, MK-2866, MK2866, ostarine

Canonical SMILES

CC(COC1=CC=C(C=C1)C#N)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O

Isomeric SMILES

C[C@](COC1=CC=C(C=C1)C#N)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O

The exact mass of the compound Enobosarm is 389.09873 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Anilides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Ostarine (Enobosarm, CAS: 841205-47-8) is a non-steroidal selective androgen receptor modulator (SARM) characterized by its aryl propionamide core [1]. Designed to overcome the pharmacokinetic limitations of traditional anabolic-androgenic steroids (AAS), it exhibits near complete oral bioavailability and a quantified binding affinity for the androgen receptor [2]. For procurement professionals and researchers, Ostarine represents the most extensively documented first-in-class SARM reference material, providing a highly stable, non-aromatizable baseline for in vitro competitive binding assays and in vivo tissue-selective anabolic modeling [1].

Substituting Ostarine with earlier-generation SARMs like Andarine (S-4) or steroidal baselines like Testosterone Propionate fundamentally alters experimental pharmacokinetics and tissue targeting [1]. While steroidal androgens undergo 5-alpha reduction to dihydrotestosterone (DHT) or aromatization to estradiol, causing off-target prostate and endocrine effects, Ostarine's non-steroidal structure prevents these metabolic conversions [2]. Furthermore, replacing Ostarine with S-4 introduces a significantly shorter half-life and known off-target ocular binding, which compromises the reproducibility of steady-state dosing models and introduces confounding variables in long-term muscle wasting or osteoporosis assays [1].

Pharmacokinetic Stability and Dosing Frequency

Ostarine demonstrates a significantly extended pharmacokinetic profile compared to first-generation aryl propionamide SARMs [1]. In human and animal models, Ostarine exhibits an elimination half-life of approximately 24 hours [2]. In contrast, Andarine (S-4) possesses a much shorter half-life of 4 to 6 hours[1]. This 4- to 6-fold extension in half-life allows Ostarine to maintain stable plasma concentrations with once-daily oral administration, whereas S-4 requires multiple daily doses that result in fluctuating peak-to-trough plasma levels [1].

Evidence DimensionElimination half-life
Target Compound Data~24 hours
Comparator Or BaselineAndarine (S-4) (~4-6 hours)
Quantified Difference4 to 6-fold longer half-life
ConditionsIn vivo pharmacokinetic profiling

Enables once-daily dosing protocols in preclinical studies, reducing handling stress in animal models and ensuring stable systemic exposure.

Tissue Selectivity and Prostate Sparing

Ostarine provides highly selective anabolic effects in skeletal muscle with minimal androgenic stimulation of the prostate[1]. In castrated rat models, Ostarine restored levator ani muscle weight to 136% of intact controls at an ED50 of 0.03 mg/day, while only restoring prostate weight to 51% [1]. Conversely, the steroidal baseline Testosterone Propionate required a 5-fold higher ED50 (0.15 mg/day) to maximally stimulate the levator ani to 104%, but it concurrently overstimulated the prostate to 121% [1]. This demonstrates Ostarine's quantified ability to decouple muscle anabolism from prostate hypertrophy [1].

Evidence DimensionMuscle (levator ani) vs Prostate weight restoration
Target Compound DataMuscle to 136%, Prostate to 51% (ED50 = 0.03 mg/day)
Comparator Or BaselineTestosterone Propionate (Muscle to 104%, Prostate to 121% at ED50 = 0.15 mg/day)
Quantified Difference5-fold lower ED50 for muscle with sub-baseline prostate stimulation
ConditionsCastrated male rat Hershberger assay

Crucial for procuring a reference standard that isolates muscle and bone anabolic pathways without confounding androgenic toxicity.

Oral Bioavailability and Formulation Viability

The aryl propionamide structure of Ostarine confers near 100% oral bioavailability in preclinical rat models due to its resistance to extensive first-pass hepatic metabolism [1]. Traditional steroidal baselines like unmodified Testosterone exhibit less than 5% oral bioavailability, necessitating esterification and intramuscular injection or transdermal delivery [1]. The complete oral absorption of Ostarine eliminates the need for complex lipid-based injectable formulations, streamlining in vivo assay design [1].

Evidence DimensionOral bioavailability
Target Compound Data~100%
Comparator Or BaselineUnmodified Testosterone (<5%)
Quantified Difference>95% absolute increase in oral bioavailability
ConditionsIn vivo oral administration

Drastically simplifies formulation requirements and dosing logistics for long-term in vivo efficacy studies.

Receptor Binding Affinity and Baseline Standardization

Ostarine binds to the androgen receptor (AR) with strong affinity, exhibiting a Ki of 3.8 nM[1]. While newer-generation SARMs like Ligandrol (LGD-4033) possess a higher binding affinity (Ki = 0.9 nM) [2], Ostarine's specific binding profile makes it a standardized baseline SARM. The ultra-high affinity of LGD-4033 often results in more profound dose-dependent suppression of the hypothalamic-pituitary-testicular axis (HPTA) at lower doses [2]. Ostarine provides a more balanced, moderate-affinity reference point for comparative AR modulation screens [1].

Evidence DimensionAR Binding Affinity (Ki)
Target Compound Data3.8 nM
Comparator Or BaselineLigandrol (LGD-4033) (0.9 nM)
Quantified Difference4.2-fold lower affinity (higher Ki)
ConditionsIn vitro AR competitive binding assay

Makes Ostarine the ideal benchmark compound for evaluating new SARM candidates where moderate, highly characterized receptor activation is required as a control.

Preclinical Cachexia and Sarcopenia Modeling

Used as the primary positive control in muscle-wasting assays due to its 24-hour half-life and potent levator ani restoration (ED50 0.03 mg/day), allowing once-daily oral dosing without prostate hypertrophy [1].

Osteoporosis and Bone Anabolism Assays

Procured as a non-steroidal reference standard for evaluating bone mineral density improvements, avoiding the aromatization to estrogen that complicates steroidal baselines [2].

Novel SARM Benchmarking and AR Binding Assays

Utilized as the standard reference material (Ki = 3.8 nM) in competitive binding screens to evaluate the relative affinity and tissue selectivity of experimental aryl propionamides [1].

Oral Formulation Development

Selected for pharmacokinetic and excipient compatibility studies due to its near 100% oral bioavailability, serving as a model API for non-steroidal solid oral dosage forms [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.7

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

389.09872580 Da

Monoisotopic Mass

389.09872580 Da

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

O3571H3R8N

Pharmacology

Enobosarm is a non-steroidal agent with anabolic activity. Selective androgen receptor modulator (SARM) GTx-024 is designed to work like testosterone, thus promoting and/or maintaining libido, fertility, prostate growth, and muscle growth and strength. Mimicking testosterone's action, this agent may increase lean body mass, thereby ameliorating muscle wasting in the hypermetabolic state of cancer cachexia.

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
3-Ketosteroid receptor
NR3C4 (AR) [HSA:367] [KO:K08557]

Other CAS

841205-47-8

Wikipedia

Enobosarm

Dates

Last modified: 08-15-2023
1. Leciejewska N, Pruszynska-Oszmalek E, Bien J, Nogowski L, Kolodziejski PA. Effect of ostarine (enobosarm/GTX024), a selective androgen receptor modulator, on adipocyte metabolism in Wistar rats. J Physiol Pharmacol. 2019 Aug;70(4). doi: 10.26402/jpp.2019.4.04. Epub 2019 Oct 19. PMID: 31642815.

2. Hoffmann DB, Komrakova M, Pflug S, von Oertzen M, Saul D, Weiser L, Walde TA, Wassmann M, Schilling AF, Lehmann W, Sehmisch S. Evaluation of ostarine as a selective androgen receptor modulator in a rat model of postmenopausal osteoporosis. J Bone Miner Metab. 2019 Mar;37(2):243-255. doi: 10.1007/s00774-018-0929-9. Epub 2018 May 21. PMID: 29785666.

3. Zilbermint MF, Dobs AS. Nonsteroidal selective androgen receptor modulator Ostarine in cancer cachexia. Future Oncol. 2009 Oct;5(8):1211-20. doi: 10.2217/fon.09.106. PMID: 19852734.

4. Mohd Fauzi F, Koutsoukas A, Cunningham A, Gallegos A, Sedefov R, Bender A. Computer-aided (in silico) approaches in the mode-of-action analysis and safety assessment of ostarine and 4-methylamphetamine. Hum Psychopharmacol. 2013 Jul;28(4):365-78. doi: 10.1002/hup.2322. PMID: 23881885.

5. Garg N, Hansson A, Knych HK, Stanley SD, Thevis M, Bondesson U, Hedeland M, Globisch D. Structural elucidation of major selective androgen receptor modulator (SARM) metabolites for doping control. Org Biomol Chem. 2018 Jan 31;16(5):698-702. doi: 10.1039/c7ob03030d. PMID: 29319101.

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